molecular formula C14H19NO4 B177337 (S)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid CAS No. 136916-26-2

(S)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid

Cat. No. B177337
CAS RN: 136916-26-2
M. Wt: 265.3 g/mol
InChI Key: PZRXRMWHLUUHFB-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid” is a compound that belongs to the class of organic compounds known as amino acids and derivatives . It is also known by other names such as “(S)-2-[(tert-Butoxycarbonyl)amino]-3-aminopropionic acid”, “(S)-3-Amino-2-(tert-butoxycarbonyl)aminopropionic acid”, and “Nα-BOC-(S)-β-aminoalanine” among others .


Synthesis Analysis

The synthesis of this compound involves the use of tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis . This method can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .


Molecular Structure Analysis

The molecular structure of this compound involves a tert-butyloxycarbonyl (Boc) group used as a protecting group in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily associated with its role as a protected amino acid in peptide synthesis . The esterification is catalyzed by boron trifluoride etherate adsorbed on anhydrous magnesium sulfate .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its appearance as a clear and nearly colorless to pale yellow liquid at room temperature . It is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane at room temperature .

Safety and Hazards

The safety data sheet for a similar compound, 4-[(tert-Butoxycarbonylamino)methyl]phenylboronic acid pinacol ester, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

The future directions for this compound could involve expanding the applicability of amino acid ionic liquids (AAILs) for organic synthesis . This could be achieved by preparing a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . The resulting protected AAILs could be used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

Mechanism of Action

Target of Action

It’s important to note that this compound is a boc-protected amino acid . Boc-protected amino acids are commonly used in peptide synthesis .

Mode of Action

The Boc group in the compound serves as a protecting group for the amino group . This is because amines are quite good nucleophiles and strong bases, and therefore, sometimes, they need to be protected to allow for transformations of other functional groups . The Boc group can be removed with a strong acid such as trifluoracetic acid (TFA) .

Biochemical Pathways

As a boc-protected amino acid, it is likely involved in the synthesis of peptides .

Pharmacokinetics

The boc group can be removed under acidic conditions , which could potentially influence its bioavailability.

Result of Action

The removal of the boc group under acidic conditions could potentially lead to the exposure of the amino group, allowing it to participate in further reactions.

Action Environment

The action of this compound can be influenced by environmental factors such as pH. For instance, the Boc group can be removed under acidic conditions . This suggests that the compound’s action, efficacy, and stability could potentially be influenced by the acidity of its environment.

properties

IUPAC Name

(2S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-9-11(12(16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRXRMWHLUUHFB-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426704
Record name (S)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid

CAS RN

136916-26-2
Record name (S)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.